molecular formula C8H5N3O3 B2607561 3-(4-Nitrophenyl)-1,2,4-oxadiazole CAS No. 16013-14-2

3-(4-Nitrophenyl)-1,2,4-oxadiazole

Cat. No. B2607561
M. Wt: 191.146
InChI Key: KWOHXJCKLMGBFD-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

Triethyl orthoformate (2.93 g, 19.8 mmol) was added to a stirred solution of N-hydroxy-4-nitro-benzamidine (1.2 g, 6.6 mmol) in THF (15 mL). The mixture was cooled to 0° C. and boron triflouride dimethyl ether (900 mg, 7.9 mmol) was added drop wise. The mixture was maintained at room temperature for three hours. The volatiles were evaporated and the residue was washed with ether and dried to afford 650 mg (55%) of 3-(4-nitro-phenyl)-[1,2,4]oxadiazole.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron triflouride dimethyl ether
Quantity
900 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.[OH:11][NH:12][C:13](=[NH:23])[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1>C1COCC1>[N+:20]([C:17]1[CH:16]=[CH:15][C:14]([C:13]2[N:23]=[CH:1][O:11][N:12]=2)=[CH:19][CH:18]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
ONC(C1=CC=C(C=C1)[N+](=O)[O-])=N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
boron triflouride dimethyl ether
Quantity
900 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at room temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
WASH
Type
WASH
Details
the residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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